molecular formula C20H22N2O3S B2436323 2-(4-METHOXYBENZAMIDO)-N-(PROP-2-EN-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE CAS No. 459180-48-4

2-(4-METHOXYBENZAMIDO)-N-(PROP-2-EN-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE

Cat. No.: B2436323
CAS No.: 459180-48-4
M. Wt: 370.47
InChI Key: MEUWIRROUUKAJA-UHFFFAOYSA-N
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Description

2-(4-METHOXYBENZAMIDO)-N-(PROP-2-EN-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound with a molecular formula of C24H24N2O3S. This compound is notable for its unique structure, which includes a benzothiophene core, a methoxybenzoyl group, and a prop-2-enyl substituent. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHOXYBENZAMIDO)-N-(PROP-2-EN-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps. One common method starts with the preparation of the benzothiophene core, followed by the introduction of the methoxybenzoyl group through an acylation reaction. The final step involves the addition of the prop-2-enyl group via a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-METHOXYBENZAMIDO)-N-(PROP-2-EN-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

2-(4-METHOXYBENZAMIDO)-N-(PROP-2-EN-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-METHOXYBENZAMIDO)-N-(PROP-2-EN-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-METHOXYBENZAMIDO)-N-(PROP-2-EN-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE apart from similar compounds is its specific combination of functional groups and structural features. The presence of the prop-2-enyl group and the methoxybenzoyl moiety contributes to its unique chemical properties and potential biological activities. This uniqueness makes it a valuable compound for various research applications and a promising candidate for further study .

Biological Activity

The compound 2-(4-Methoxybenzamido)-N-(prop-2-en-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a derivative of tetrahydrobenzothiophene, a class of compounds known for their diverse biological activities. This article delves into the biological activity of this specific compound, exploring its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N2O3SC_{20}H_{22}N_{2}O_{3}S. Its structure features a benzothiophene core substituted with a methoxybenzamide and an allyl group. This unique configuration is believed to contribute to its biological properties.

Research indicates that compounds derived from benzothiophene can interact with various biological targets. Specifically, studies have suggested that derivatives like this compound may modulate nuclear receptors such as RORγt (retinoic acid-related orphan receptor gamma t), which plays a crucial role in immune response and inflammation regulation .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity as an inverse agonist of RORγt. The potency was evaluated using TR-FRET (time-resolved fluorescence resonance energy transfer) assays, revealing an IC50 range between 0.5–5 nM for several derivatives .

Analgesic Activity

Another study investigated the analgesic properties of related compounds using the "hot plate" method on mice. Results indicated that certain derivatives exhibited analgesic effects superior to standard analgesics like metamizole . This suggests potential applications in pain management.

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Study Biological Activity Methodology IC50 (nM) Remarks
Study 1RORγt ModulationTR-FRET Assay0.5 - 5Potent inverse agonist
Study 2Analgesic EffectHot Plate MethodN/ASuperior to metamizole

Case Study: RORγt Modulation

A recent study focused on synthesizing and characterizing various derivatives of tetrahydro-benzothiophene for their ability to modulate RORγt. The study employed molecular docking and dynamics simulations to predict binding affinities and interactions. The findings confirmed that structural modifications significantly influenced binding stability and biological activity .

Case Study: Pain Management Potential

In another investigation, researchers explored the analgesic potential of related compounds in animal models. The results indicated that certain modifications to the benzothiophene structure could enhance analgesic efficacy while minimizing side effects typically associated with conventional analgesics .

Properties

IUPAC Name

2-[(4-methoxybenzoyl)amino]-N-prop-2-enyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-3-12-21-19(24)17-15-6-4-5-7-16(15)26-20(17)22-18(23)13-8-10-14(25-2)11-9-13/h3,8-11H,1,4-7,12H2,2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUWIRROUUKAJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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